molecular formula C32H40N8O5S B605709 AX-15836 CAS No. 2035509-96-5

AX-15836

Cat. No.: B605709
CAS No.: 2035509-96-5
M. Wt: 648.78
InChI Key: HTFNVAVTYILUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It has an inhibitory concentration (IC50) of 8 nanomolar (nM) and exhibits more than 1,000-fold selectivity for ERK5 over a panel of over 200 kinases . AX15836 is primarily used in scientific research to study the role of ERK5 in various cellular processes and diseases.

Scientific Research Applications

AX15836 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of ERK5 in various chemical processes.

    Biology: Employed in cellular and molecular biology research to investigate the signaling pathways involving ERK5.

    Medicine: Studied for its potential therapeutic applications in diseases where ERK5 plays a critical role, such as cancer and inflammatory diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting ERK5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AX15836 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production methods for AX15836 are not widely available in the public domain. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

AX15836 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving AX15836 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the substituents involved .

Major Products Formed

The major products formed from the reactions of AX15836 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Mechanism of Action

AX15836 exerts its effects by selectively inhibiting the activity of ERK5. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of ERK5 and preventing its phosphorylation and activation. This inhibition disrupts the downstream signaling pathways mediated by ERK5, leading to various cellular effects . The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway and other related signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to AX15836 include:

    XMD8-92: Another potent and selective ERK5 inhibitor.

    Compound 46: A selective ERK5 inhibitor with similar properties.

    Compound 34b: Another ERK5 inhibitor with comparable selectivity and potency.

    BAY-885: A selective ERK5 inhibitor used in research

Uniqueness of AX15836

AX15836 is unique due to its high selectivity for ERK5 over a wide range of other kinases, making it a valuable tool for studying ERK5-specific signaling pathways. Its potency and selectivity make it an ideal candidate for research applications aimed at understanding the role of ERK5 in various biological processes and diseases .

Properties

IUPAC Name

2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methyl-11-methylsulfonylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N8O5S/c1-5-45-28-20-22(30(41)39-14-12-23(13-15-39)38-18-16-36(2)17-19-38)10-11-25(28)34-32-33-21-27-29(35-32)40(46(4,43)44)26-9-7-6-8-24(26)31(42)37(27)3/h6-11,20-21,23H,5,12-19H2,1-4H3,(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFNVAVTYILUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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